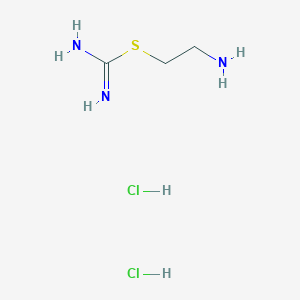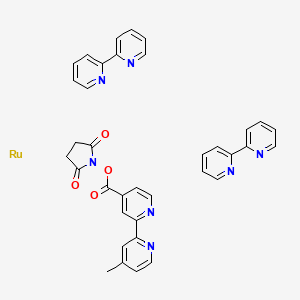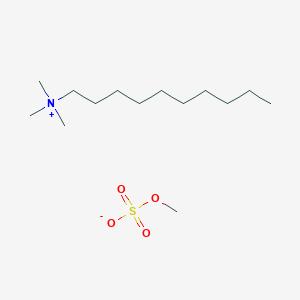
1-Decanaminium, N,N,N-trimethyl-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often used in formulations requiring antimicrobial and surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanaminium, N,N,N-trimethyl-, methyl sulfate can be synthesized through the quaternization of decylamine with methyl sulfate. The reaction typically involves the following steps:
- The resulting intermediate is then treated with methyl sulfate to form the final product.
Decylamine: is reacted with in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: to ensure consistent reaction conditions.
Purification steps: such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Decanaminium, N,N,N-trimethyl-, methyl sulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophiles: such as hydroxide ions or halides can react with the compound, leading to the substitution of the methyl sulfate group.
Mild conditions: are typically sufficient for these reactions, often carried out at room temperature.
Major Products
- The major products of these reactions include substituted quaternary ammonium compounds and methyl sulfate derivatives .
Scientific Research Applications
1-Decanaminium, N,N,N-trimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with microbial cell membranes, leading to disruption and cell lysis. This mechanism makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-1-decanaminium bromide
- N,N,N-Trimethyl-1-dodecanaminium bromide
- N,N,N-Trimethyl-1-decanaminium chloride
Uniqueness
1-Decanaminium, N,N,N-trimethyl-, methyl sulfate is unique due to its specific methyl sulfate counterion, which imparts distinct solubility and reactivity characteristics compared to its bromide and chloride counterparts.
Properties
CAS No. |
65059-98-5 |
|---|---|
Molecular Formula |
C14H33NO4S |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
decyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C13H30N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KAOPHVRFVWFGRN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Related CAS |
15053-09-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


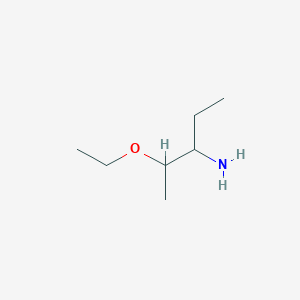
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
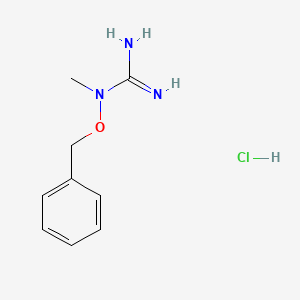
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
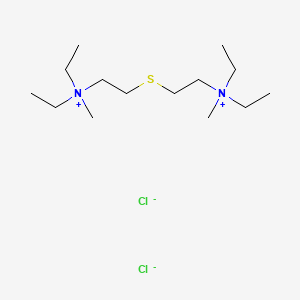
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)





